molecular formula C9H11Br2NOS B7024114 (3R)-1-[(2,5-dibromothiophen-3-yl)methyl]pyrrolidin-3-ol

(3R)-1-[(2,5-dibromothiophen-3-yl)methyl]pyrrolidin-3-ol

Cat. No.: B7024114
M. Wt: 341.06 g/mol
InChI Key: SIXNJNJQGDOOHZ-SSDOTTSWSA-N
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Description

(3R)-1-[(2,5-dibromothiophen-3-yl)methyl]pyrrolidin-3-ol is a complex organic compound that features a pyrrolidine ring substituted with a hydroxyl group and a dibromothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1-[(2,5-dibromothiophen-3-yl)methyl]pyrrolidin-3-ol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(3R)-1-[(2,5-dibromothiophen-3-yl)methyl]pyrrolidin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative

    Reduction: Formation of a thiophene derivative

    Substitution: Formation of substituted thiophene derivatives

Mechanism of Action

The mechanism of action of (3R)-1-[(2,5-dibromothiophen-3-yl)methyl]pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R)-1-[(2,5-dibromothiophen-3-yl)methyl]pyrrolidin-3-ol is unique due to the combination of the dibromothiophene moiety with the hydroxylated pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(3R)-1-[(2,5-dibromothiophen-3-yl)methyl]pyrrolidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Br2NOS/c10-8-3-6(9(11)14-8)4-12-2-1-7(13)5-12/h3,7,13H,1-2,4-5H2/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXNJNJQGDOOHZ-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CC2=C(SC(=C2)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1O)CC2=C(SC(=C2)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Br2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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